tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
Overview
Description
Tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : Approximately 285.76 g/mol
- Structural Features : Contains a tert-butyl group, a chlorophenyl moiety, and a pyrrolidine ring.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Endocannabinoid System Modulation : It has been identified as a modulator of the endocannabinoid system, particularly interacting with enzymes like monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6). These interactions are crucial for lipid metabolism and signaling pathways related to pain modulation and inflammation.
- Inhibition of Signaling Pathways : The compound has shown potential as an inhibitor in specific signaling pathways, notably the fractalkine-CX3CR1 pathway, which is implicated in inflammatory responses and neuroprotection. This suggests its potential therapeutic applications in neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activities observed for this compound compared to similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
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This compound | Carbamate with chlorophenyl and pyrrolidine | Significant modulation of endocannabinoid system; inhibition of fractalkine-CX3CR1 pathway | Potential for neuroprotective effects |
Tert-butyl N-(4-chlorophenyl)carbamate | Carbamate with chlorophenyl | Moderate activity against certain enzymes | Lacks pyrrolidine ring |
Tert-butyl 1-benzylpiperidine-4-carboxylic acid | Piperidine instead of pyrrolidine | Higher affinity for certain receptors | Different ring structure |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound exhibited high inhibitory potency against MAGL, with an IC50 value indicating strong interaction with the endocannabinoid system. This suggests its potential use in managing pain and inflammation.
- Animal Models : In vivo studies using rodent models have shown that administration of this compound led to significant reductions in pain-related behaviors, supporting its role as an analgesic agent through endocannabinoid modulation .
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially through its influence on neuroinflammatory pathways. This could be beneficial in conditions such as Alzheimer’s disease or multiple sclerosis.
Properties
IUPAC Name |
tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEBXFPIYOALSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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